molecular formula C15H23NO B13334390 (S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol

(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol

Cat. No.: B13334390
M. Wt: 233.35 g/mol
InChI Key: YZNQCMAGIRZLRU-ZDUSSCGKSA-N
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Description

(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is a chiral organic compound that features a phenol group substituted with a tert-pentyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol, tert-pentyl bromide, and pyrrolidine.

    Alkylation: The phenol is first alkylated with tert-pentyl bromide in the presence of a base such as potassium carbonate to form 2-(Tert-pentyl)phenol.

    Substitution: The 2-(Tert-pentyl)phenol is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol: The enantiomer of the compound, which may have different biological activity.

    2-(Tert-butyl)-6-(pyrrolidin-2-yl)phenol: A similar compound with a tert-butyl group instead of a tert-pentyl group.

    2-(Tert-pentyl)-4-(pyrrolidin-2-yl)phenol: A regioisomer with the pyrrolidinyl group at the 4-position.

Uniqueness

(S)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is unique due to its specific substitution pattern and chirality, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(2-methylbutan-2-yl)-6-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C15H23NO/c1-4-15(2,3)12-8-5-7-11(14(12)17)13-9-6-10-16-13/h5,7-8,13,16-17H,4,6,9-10H2,1-3H3/t13-/m0/s1

InChI Key

YZNQCMAGIRZLRU-ZDUSSCGKSA-N

Isomeric SMILES

CCC(C)(C)C1=CC=CC(=C1O)[C@@H]2CCCN2

Canonical SMILES

CCC(C)(C)C1=CC=CC(=C1O)C2CCCN2

Origin of Product

United States

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